molecular formula C12H8FNO2 B1439627 2-Fluoro-5-(pyridin-3-yl)benzoic acid CAS No. 1183866-78-5

2-Fluoro-5-(pyridin-3-yl)benzoic acid

Cat. No.: B1439627
CAS No.: 1183866-78-5
M. Wt: 217.2 g/mol
InChI Key: YTAWABQVDJUUOT-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. The presence of both a fluorine atom and a pyridine ring in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyridin-3-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 2-fluoro-5-iodobenzoic acid), boronic acid (e.g., pyridin-3-ylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.

    Time: The reaction usually takes several hours to complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyridin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a polar solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

2-Fluoro-5-(pyridin-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(pyridin-4-yl)benzoic acid
  • 2-Fluoro-5-(pyridin-2-yl)benzoic acid
  • 3-Fluoro-5-(pyridin-3-yl)benzoic acid

Uniqueness

2-Fluoro-5-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-5-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAWABQVDJUUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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